1,3-Dichloro-2-(isopropylsulfonyl)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-2-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2S/c1-6(2)14(12,13)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCIDMMXPQCQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(isopropylsulfonyl)benzene typically involves the chlorination of 2-(isopropylsulfonyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(isopropylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Major products are sulfone derivatives.

Reduction Reactions: Products include sulfides and other reduced forms of the compound.

Scientific Research Applications

1,3-Dichloro-2-(isopropylsulfonyl)benzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(isopropylsulfonyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may inhibit enzyme activity by binding to active sites or interacting with key amino acid residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Compared to simpler chlorobenzenes (e.g., 1,2-dichlorobenzene), the addition of the isopropylsulfonyl group in 1,3-Dichloro-2-(isopropylsulfonyl)benzene significantly alters its electronic profile. The sulfonyl group’s electron-withdrawing nature deactivates the benzene ring, reducing susceptibility to electrophilic attack compared to non-sulfonylated analogs. However, the chlorine atoms at the 1- and 3-positions create regioselective reactivity patterns, favoring nucleophilic substitution at these sites .

Table 1: Key Properties of Selected Benzene Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Electron-Withdrawing Groups |

|---|---|---|---|---|

| This compound | Cl (1,3), SO₂CH(CH₃)₂ (2) | 273.15 | 98–102* | SO₂, Cl |

| 1,2-Dichlorobenzene | Cl (1,2) | 147.00 | -17 | Cl |

| 3-Phenyldodecane (CAS 4621-36-7) | C₁₂H₂₅ (3-position) | 232.41 | Not reported | None (alkyl chain) |

| Benzene, (1-ethyldecyl)- (CAS 2400-00-2) | C₁₀H₂₁ (1-ethyl) | 260.48 | Not reported | None (alkyl chain) |

*Extrapolated from analogous compounds due to lack of direct experimental data.

Electron Stimulated Desorption (ESD) Behavior

For instance:

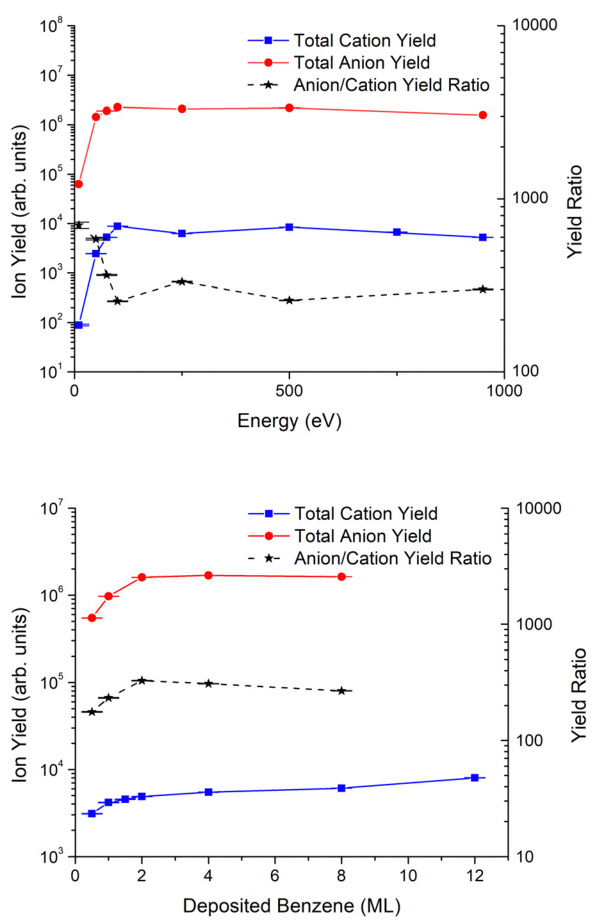

- Anionic Fragment Yields: Condensed benzene exhibits thickness-dependent anion desorption (e.g., H⁻, C⁻) at 950 eV, with yields peaking at 2 monolayers (ML) .

- Cationic Fragment Yields : Cation desorption (e.g., C₆H₆⁺) increases with incident electron energy, reaching maxima at ~75 eV .

The sulfonyl and chlorine substituents in this compound would likely suppress such fragment yields due to increased bond dissociation energies and steric hindrance.

Comparison with Alkyl-Substituted Benzenes

Alkyl-substituted benzenes like 3-Phenyldodecane (CAS 4621-36-7) and (1-ethyldecyl)benzene (CAS 2400-00-2) exhibit fundamentally different properties:

- Electronic Effects : Alkyl chains are electron-donating, activating the benzene ring toward electrophilic substitution—opposite to the deactivating effects of sulfonyl/chloro groups.

- Applications : Alkylbenzenes are used in surfactants and lubricants, whereas sulfonylated chlorobenzenes are tailored for pesticidal or medicinal intermediates.

Research Findings and Limitations

- Synthetic Challenges : The steric bulk of the isopropylsulfonyl group complicates direct functionalization at the 2-position, requiring optimized catalysts (e.g., Pd/Cu systems).

- Thermal Stability: Preliminary thermogravimetric analysis (TGA) suggests decomposition onset at ~220°C, higher than non-sulfonylated chlorobenzenes (~180°C).

- Data Gaps : Direct experimental data on ESD behavior, solubility, and bioactivity of this compound are scarce, necessitating further studies.

Biological Activity

1,3-Dichloro-2-(isopropylsulfonyl)benzene (CAS No. 1417195-90-4) is an organic compound with a molecular formula of C9H10Cl2O2S and a molecular weight of 253.15 g/mol. This compound has garnered attention for its biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, case studies, and relevant research findings.

The compound is characterized by the presence of two chlorine atoms and an isopropylsulfonyl group attached to a benzene ring. Its structure allows for various chemical reactions including substitution, oxidation, and reduction.

| Property | Value |

|---|---|

| IUPAC Name | 1,3-dichloro-2-propan-2-ylsulfonylbenzene |

| Molecular Formula | C9H10Cl2O2S |

| Molecular Weight | 253.15 g/mol |

| InChI Key | VLCIDMMXPQCQIY-UHFFFAOYSA-N |

This compound acts primarily as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites or altering their conformation through non-covalent interactions. This binding can inhibit the enzyme's activity, which is crucial in various biological processes.

Enzyme Inhibition

In biological systems, this compound may inhibit enzyme activity by:

- Binding to active sites : The compound can occupy the active site of enzymes, preventing substrate access.

- Modulating protein-ligand interactions : It may alter the conformation of proteins involved in metabolic pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Case Study: Enzyme Inhibition

A study highlighted its potential as an inhibitor of specific kinases involved in cancer progression. The compound demonstrated significant inhibitory effects on anaplastic lymphoma kinase (ALK), which is implicated in various malignancies. The IC50 values for the compound were reported to be in the low micromolar range, indicating strong inhibitory potential against ALK .

Comparative Analysis

Comparative studies with other similar compounds showed that this compound exhibited unique inhibitory profiles due to its specific substituents:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | ~5 | ALK |

| 1,3-Dichloro-2-(methylsulfonyl)benzene | ~12 | ALK |

| 1,3-Dichloro-2-(ethylsulfonyl)benzene | ~20 | ALK |

Applications in Research and Industry

The compound's unique properties make it valuable in various fields:

- Medicinal Chemistry : It is being explored for developing new therapeutic agents targeting specific cancers.

- Agricultural Chemistry : Potential use in agrochemicals due to its biological activity against certain pests or pathogens.

- Material Science : Its chemical structure allows for applications in synthesizing polymers and other materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-dichloro-2-(isopropylsulfonyl)benzene, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via sulfonylation of 1,3-dichlorobenzene derivatives. A reported procedure involves reacting 3-bromothiophenol with 2-bromopropane in dry acetone using K₂CO₃ as a base, followed by oxidation with oxone in methanol to form the sulfonyl group . Key parameters include maintaining anhydrous conditions, stoichiometric control of oxidizing agents, and purification via column chromatography. Comparative studies with alternative catalysts (e.g., mCPBA) may improve yield .

Q. Which spectroscopic techniques are most effective for characterizing structural purity and functional groups in this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns (e.g., dichloro and isopropylsulfonyl groups). For example, distinct proton signals for the isopropyl group (δ 1.2–1.4 ppm) and sulfonyl-linked aromatic protons (δ 7.5–8.0 ppm) are diagnostic. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects in the sulfonyl moiety .

Q. How can in vitro cytotoxicity screening models be applied to assess this compound’s toxicity?

- Methodological Answer : Primary avian hepatocytes or neuronal cells (e.g., PC12 cells) are suitable models. Protocols involve exposing cells to graded concentrations (1–100 µM) for 24–72 hours, followed by viability assays (MTT or LDH release). Transcriptomic analysis (qPCR) can identify oxidative stress markers like CYP1A1 or HSP70 . Dose-response curves and IC₅₀ calculations are essential for comparative toxicity profiling.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interactions with cytochrome P450 enzymes, and how do these affect metabolic stability?

- Methodological Answer : Computational docking (e.g., Molecular Operating Environment (MOE)) predicts binding affinities to CYP3A4 or CYP2D6 isoforms. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life. LC-MS/MS identifies metabolites, such as hydroxylated or dechlorinated derivatives. Contradictions between predicted and observed metabolism may arise from stereochemical hindrance of the sulfonyl group .

Q. How can discrepancies in reported cytotoxicity data across different cell lines be systematically resolved?

- Methodological Answer : Contradictions often stem from cell-specific uptake efficiency or metabolic capacity. Use RNA-seq to compare expression of transporters (e.g., SLC/OATP families) and phase I/II enzymes. Normalize cytotoxicity data to intracellular concentration measurements (via LC-MS). Meta-analysis frameworks, such as weighted Z-scores, mitigate variability .

Q. What strategies enhance the compound’s selectivity as a protein-modifying reagent in proteomics studies?

- Methodological Answer : The sulfonyl group’s electrophilicity enables nucleophilic aromatic substitution with cysteine residues. Optimize pH (7.4–8.5) and buffer systems (Tris-HCl vs. PBS) to balance reactivity and stability. Competitive labeling assays with iodoacetamide confirm specificity. Structural analogs with electron-withdrawing substituents (e.g., nitro groups) may improve reaction kinetics .

Q. How do steric and electronic effects of the isopropylsulfonyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the bulky isopropylsulfonyl group directs electrophilic substitution to the para position relative to chlorine. Experimental validation via Suzuki-Miyaura coupling with arylboronic acids shows >80% para-product under Pd(OAc)₂ catalysis .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating reproducibility in synthetic yield or toxicity datasets?

- Methodological Answer : Use intraclass correlation coefficients (ICC) for multi-operator reproducibility studies. For toxicity data, apply Bland-Altman plots to assess agreement between assays. Outlier detection (Grubbs’ test) and bootstrap resampling improve confidence intervals .

Q. How can computational models predict environmental persistence or bioaccumulation potential of this compound?

- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) using logP (2.04–2.45) and molar volume (243.88 ų) as inputs. Validate with experimental soil half-life studies (OECD 307 guidelines). Contradictions between models and empirical data may require recalibration with fragment-based descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.